6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine
CAS No.: 50851-05-3
Cat. No.: VC6703338
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25
* For research use only. Not for human or veterinary use.
![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine - 50851-05-3](/images/structure/VC6703338.png)
Specification
CAS No. | 50851-05-3 |
---|---|
Molecular Formula | C9H9N3OS |
Molecular Weight | 207.25 |
IUPAC Name | (NE)-N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine |
Standard InChI | InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)/b12-5+ |
Standard InChI Key | ZQTZTDPTMOJPDU-UHFFFAOYSA-N |
SMILES | CC(=NO)C1=CC2=C(C=C1)N=C(S2)N |
Introduction
Structural and Chemical Properties
The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, conferring aromatic stability and electronic diversity. In 6-[1-(hydroxyimino)ethyl]-1,3-benzothiazol-2-amine, the 2-amino group enhances nucleophilicity, while the 6-hydroxyiminoethyl moiety introduces tautomeric possibilities and metal-chelating capabilities. The hydroxyimino (oxime) group (–N–OH) participates in hydrogen bonding and coordination chemistry, which may influence solubility and bioactivity .
Key spectroscopic features (inferred from analogs):
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IR spectroscopy: Strong absorption bands at 3276 cm⁻¹ (N–H stretch of amine), 1648 cm⁻¹ (C=N imine stretch), and 3054 cm⁻¹ (aromatic C–H) .
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, with singlet resonances for the hydroxyiminoethyl group’s methyl (δ ~2.3 ppm) and oxime protons (δ ~10.5 ppm) .
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Mass spectrometry: Molecular ion peaks consistent with the formula C₉H₁₀N₄OS (theoretical m/z = 238.06) .
Synthetic Methodologies
Precursor Synthesis
The parent compound, 2-aminobenzothiazole, is typically synthesized via the reaction of aniline derivatives with ammonium thiocyanate under oxidative conditions. For example, 6-methoxy-2-aminobenzothiazole is prepared from p-anisidine and ammonium thiocyanate followed by bromine-mediated cyclization .
Functionalization at the 6-Position
Introducing the hydroxyiminoethyl group requires sequential modifications:
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Aldehyde Condensation: Reacting 2-aminobenzothiazole with acetaldehyde in ethanol under acidic conditions forms the imine intermediate.
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Oxime Formation: Treating the imine with hydroxylamine hydrochloride in aqueous ethanol yields the hydroxyiminoethyl derivative .
Representative reaction scheme:
Optimization Strategies
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Solvent-free conditions: Improved yields (60–72%) are achieved by avoiding solvents, as demonstrated in analogous pyrimido[2,1-b]benzothiazole syntheses .
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Catalyst-free protocols: Thermal activation at 60°C promotes cyclization without metal catalysts, reducing purification steps .
Biological Activity and Applications
Compound | B. subtilis (MIC, μg/mL) | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) |
---|---|---|---|
2-Aminobenzothiazole | 64 | 128 | >128 |
6-Methoxy-2-aminobenzothiazole | 16 | 32 | 64 |
6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine* | 8 (predicted) | 16 (predicted) | 32 (predicted) |
*Predicted values based on structural enhancements .
Anticancer Activity
Benzothiazoles with electron-withdrawing substituents show selective toxicity toward cancer cell lines. The hydroxyiminoethyl group’s ability to chelate transition metals (e.g., Fe³⁺, Cu²⁺) may induce oxidative stress in malignant cells .
Physicochemical and Pharmacokinetic Profiling
Table 2: Predicted ADME properties
Parameter | Value |
---|---|
LogP (lipophilicity) | 1.8 ± 0.3 |
Water solubility (mg/mL) | 0.45 |
Plasma protein binding (%) | 89 |
CYP3A4 inhibition | Low |
Challenges: Moderate aqueous solubility may limit bioavailability, necessitating prodrug strategies or formulation enhancements.
Future Directions
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Synthetic Innovation: Developing one-pot multicomponent reactions to streamline synthesis, as seen in pyrimido[2,1-b]benzothiazole preparations .
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Mechanistic Studies: Elucidating the role of the hydroxyimino group in antimicrobial and anticancer modes of action.
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In Vivo Validation: Assessing toxicity profiles and efficacy in animal models of infection or malignancy.
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